molecular formula C13H15N5OS B4288298 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine

4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine

Cat. No. B4288298
M. Wt: 289.36 g/mol
InChI Key: YRYVWIFDQZZMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine is a compound that has been widely used in scientific research due to its unique properties. This compound is a thiomorpholine derivative of tetrazole, which makes it an interesting molecule for studying its mechanism of action and its potential applications in different fields.

Mechanism of Action

The mechanism of action of 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine is not fully understood. However, it has been proposed that this compound acts by inhibiting different enzymes or proteins involved in the growth or survival of bacterial, fungal, or cancer cells. Moreover, it has been suggested that this compound can interact with different receptors in the body, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine have been studied in different experimental models. It has been shown to have low toxicity and high selectivity towards different bacterial, fungal, or cancer cells. Moreover, this compound has been found to have anti-inflammatory properties, which can be useful in treating different inflammatory diseases. However, the exact biochemical and physiological effects of this compound need to be further studied.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine in lab experiments include its unique properties, low toxicity, and high selectivity towards different bacterial, fungal, or cancer cells. Moreover, this compound has been found to have anti-inflammatory properties, which can be useful in studying different inflammatory diseases. However, the limitations of using this compound in lab experiments include its high cost, low solubility, and limited availability.

Future Directions

There are several future directions for research on 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine. First, the mechanism of action of this compound needs to be further studied to understand how it interacts with different enzymes or proteins in the body. Second, the potential applications of this compound in different fields such as antimicrobial, anti-inflammatory, and anticancer therapies need to be further explored. Third, the synthesis method of this compound needs to be optimized to improve its yield and purity. Finally, the toxicity and pharmacokinetics of this compound need to be further studied to determine its potential use in humans.
Conclusion:
In conclusion, 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine is a unique compound that has been widely used in scientific research due to its potential applications in different fields. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research need to be further studied to fully understand its potential use in different fields.

Scientific Research Applications

4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine has been widely used in scientific research due to its potential applications in different fields. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of different bacterial and fungal strains, which makes it a potential candidate for developing new antibiotics. Moreover, this compound has been found to have anti-inflammatory properties, which can be useful in treating different inflammatory diseases. Finally, 4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}thiomorpholine has been studied for its anticancer properties, and it has been shown to inhibit the growth of different cancer cell lines.

properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-13(17-5-7-20-8-6-17)9-11-1-3-12(4-2-11)18-10-14-15-16-18/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYVWIFDQZZMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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